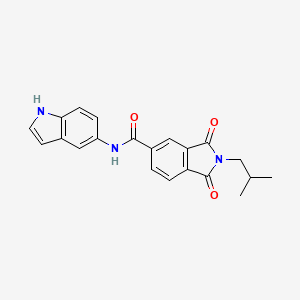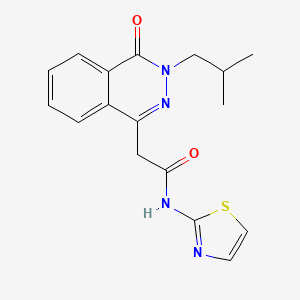![molecular formula C21H18N6O3 B11002011 N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B11002011.png)
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains a triazole ring and a pyridazine ring, both of which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the formation of the pyridazine ring. The triazole ring can be synthesized using a click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst . The pyridazine ring can be formed through the reaction of hydrazine with a diketone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential use as a therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is explored for its potential use in materials science, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, modulating their activity . The pyridazine ring can interact with various biological pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds share the triazole ring and have similar biological activities.
Pyridazine Derivatives: These compounds share the pyridazine ring and are known for their diverse biological activities.
The uniqueness of this compound lies in its combination of both the triazole and pyridazine rings, which may confer synergistic effects and enhanced biological activities.
Properties
Molecular Formula |
C21H18N6O3 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C21H18N6O3/c1-30-17-10-6-5-9-15(17)20-23-21(25-24-20)22-18(28)13-27-19(29)12-11-16(26-27)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H2,22,23,24,25,28) |
InChI Key |
GOOZSASZSDDRTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-methyl-1H-indol-5-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11001942.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11001948.png)
![2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}-N,N-dimethylethanesulfonamide](/img/structure/B11001954.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B11001960.png)
![N-(1H-indol-5-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11001963.png)
![Methyl {1-[(4-methoxyphenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B11001972.png)


![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B11001996.png)
![N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B11001997.png)
![N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,2-diphenylacetamide](/img/structure/B11002017.png)
![(5-bromofuran-2-yl)(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B11002025.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-4-fluorobenzamide](/img/structure/B11002027.png)

